
Presenilin 1 (349-361)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Presenilin 1 (349-361) is a synthetic peptide representing amino acids 349-361 of the presenilin 1 protein. This peptide can be phosphorylated by glycogen synthase kinase-3β (GSK3β) in vitro and is used in various disease research . Presenilin 1 is a part of the γ-secretase complex, which plays a crucial role in the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Presenilin 1 (349-361) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of Presenilin 1 (349-361) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Presenilin 1 (349-361) primarily undergoes phosphorylation reactions. Glycogen synthase kinase-3β (GSK3β) phosphorylates the peptide in vitro, which affects its interaction with other proteins .
Common Reagents and Conditions
Major Products Formed
The major product formed from the phosphorylation of Presenilin 1 (349-361) is the phosphorylated peptide, which can then interact with other proteins such as beta-catenin, leading to changes in cellular signaling pathways .
Wissenschaftliche Forschungsanwendungen
Presenilin 1 (349-361) is used extensively in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. The peptide is used to investigate the role of presenilin 1 in the γ-secretase complex and its involvement in the cleavage of amyloid precursor protein (APP). Additionally, it is used to study the phosphorylation of presenilin 1 by glycogen synthase kinase-3β (GSK3β) and its effects on cellular signaling pathways .
Wirkmechanismus
Presenilin 1 (349-361) exerts its effects through phosphorylation by glycogen synthase kinase-3β (GSK3β). This phosphorylation reduces the interaction with beta-catenin, leading to decreased phosphorylation and ubiquitination of beta-catenin. As a result, beta-catenin’s nuclear signaling and the transcription of target genes, including c-MYC, are increased . The peptide’s role in the γ-secretase complex also affects the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Presenilin 1 (349-361) is unique in its specific sequence and its ability to be phosphorylated by glycogen synthase kinase-3β (GSK3β). Similar compounds include other peptides derived from the presenilin 1 protein, such as Presenilin 1 (1-20) and Presenilin 1 (200-220), which may have different sequences and functions . These peptides are also used in research to study the various roles of presenilin 1 in cellular processes and disease mechanisms .
Eigenschaften
Molekularformel |
C56H93N21O19 |
|---|---|
Molekulargewicht |
1364.5 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C56H93N21O19/c1-26(2)41(54(95)96)74-44(85)28(4)66-43(84)27(3)67-45(86)31(10-6-16-63-55(58)59)69-49(90)35(23-78)72-47(88)33(14-15-40(82)83)70-52(93)38-13-9-19-77(38)53(94)42(29(5)80)75-50(91)36(24-79)73-46(87)32(11-7-17-64-56(60)61)68-48(89)34(20-30-22-62-25-65-30)71-51(92)37-12-8-18-76(37)39(81)21-57/h22,25-29,31-38,41-42,78-80H,6-21,23-24,57H2,1-5H3,(H,62,65)(H,66,84)(H,67,86)(H,68,89)(H,69,90)(H,70,93)(H,71,92)(H,72,88)(H,73,87)(H,74,85)(H,75,91)(H,82,83)(H,95,96)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,31-,32-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChI-Schlüssel |
ZVELMFAKHKQVBR-NEHKGBOQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)CN)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


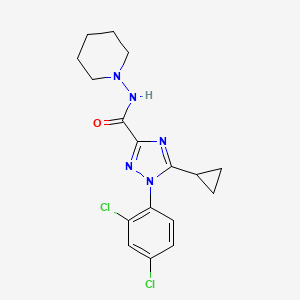
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)


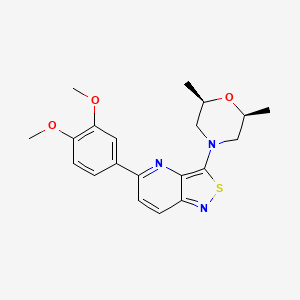
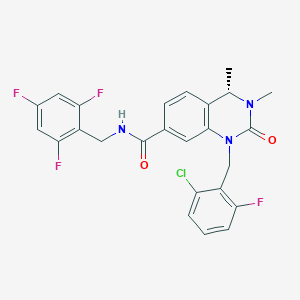

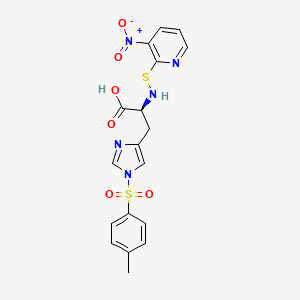

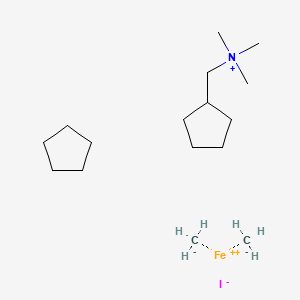

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
